molecular formula C12H9NO2 B6365837 2-(2-Formylphenyl)-3-hydroxypyridine, 95% CAS No. 1261988-98-0

2-(2-Formylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6365837
CAS RN: 1261988-98-0
M. Wt: 199.20 g/mol
InChI Key: PDPCQLXOCZHNKI-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-3-hydroxypyridine (2-FPHP) is an organic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2-FPHP is a member of the hydroxypyridine family and is used in various scientific research applications. 2-FPHP has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and analgesic properties. In organic synthesis, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been used as a starting material for the synthesis of other compounds. In biochemistry, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and hormones.

Mechanism of Action

2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and hormones. The mechanism of action of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% is not fully understood, but it is thought to inhibit the activity of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. 2-(2-Formylphenyl)-3-hydroxypyridine, 95% is thought to bind to the active site of these enzymes, preventing them from catalyzing their reactions.
Biochemical and Physiological Effects
2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential anti-inflammatory and analgesic properties. It is thought to act by inhibiting the activity of enzymes involved in the metabolism of drugs and hormones. In addition, 2-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential to modulate the activity of proteins involved in signal transduction pathways such as the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Formylphenyl)-3-hydroxypyridine, 95% in laboratory experiments are that it is a simple compound to synthesize and is relatively stable. It is also soluble in a variety of solvents, making it easy to work with. The main limitation of using 2-(2-Formylphenyl)-3-hydroxypyridine, 95% in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects.

Future Directions

Future research on 2-(2-Formylphenyl)-3-hydroxypyridine, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further studies should be conducted to explore the potential of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% as an inhibitor of enzymes involved in the metabolism of drugs and hormones. Finally, further studies should be conducted to explore the potential of 2-(2-Formylphenyl)-3-hydroxypyridine, 95% to modulate the activity of proteins involved in signal transduction pathways such as the MAPK and NF-κB pathways.

Synthesis Methods

2-(2-Formylphenyl)-3-hydroxypyridine, 95% can be synthesized by the reaction of 2-nitrophenol and formic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2-nitrophenol + formic acid → 2-(2-Formylphenyl)-3-hydroxypyridine, 95% + water
This method of synthesis is simple and has been used in many studies.

properties

IUPAC Name

2-(3-hydroxypyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-4-1-2-5-10(9)12-11(15)6-3-7-13-12/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPCQLXOCZHNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682552
Record name 2-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypyridin-2-yl)benzaldehyde

CAS RN

1261988-98-0
Record name 2-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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